Quinoline, 2-chloro-7-methyl-3-(3-phenyl-5-isoxazolyl)- is a complex organic compound belonging to the quinoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. This specific derivative features a chlorine atom and a methyl group at the 2 and 7 positions of the quinoline ring, respectively, along with an isoxazole moiety substituted at the 3 position. Quinoline derivatives are of significant interest due to their diverse biological activities, including antimicrobial and anticancer properties.
Quinoline derivatives, including this compound, are classified as heterocyclic aromatic compounds. They are further categorized based on their functional groups and substituents, which influence their chemical reactivity and biological activity.
The synthesis of Quinoline, 2-chloro-7-methyl-3-(3-phenyl-5-isoxazolyl)- can be approached through several methods:
The molecular structure of Quinoline, 2-chloro-7-methyl-3-(3-phenyl-5-isoxazolyl)- can be described as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the chemical environment of the atoms within the molecule, revealing distinct peaks corresponding to different functional groups .
Quinoline derivatives often participate in various chemical reactions that enhance their utility in medicinal chemistry:
The mechanism of action for Quinoline, 2-chloro-7-methyl-3-(3-phenyl-5-isoxazolyl)- primarily involves its interaction with biological targets:
Relevant data from spectroscopic analyses (e.g., NMR and mass spectrometry) confirm the identity and purity of synthesized compounds .
Quinoline, 2-chloro-7-methyl-3-(3-phenyl-5-isoxazolyl)- has several scientific uses:
Quinoline-isoxazole hybrids represent an emerging class of pharmacophores designed to leverage the complementary bioactivities of both heterocyclic systems. These molecular frameworks combine quinoline’s privileged status in antimalarial and anticancer therapies with isoxazole’s versatility in modulating inflammatory and infectious pathways. The hybrid compound Quinoline, 2-chloro-7-methyl-3-(3-phenyl-5-isoxazolyl)- exemplifies this strategy, engineered for enhanced target engagement through synergistic pharmacophoric elements. Characterized by a 2-chloro-7-methylquinoline core linked via its 3-position to a 3-phenyl-5-isoxazolyl moiety, this architecture merges hydrophobic domains with hydrogen-bonding capabilities—critical for multitarget binding [1] [5].
The systematic IUPAC name 2-chloro-7-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline (CAS: 1142201-73-7) reflects its atomic connectivity: a quinoline core substituted at C2 with chlorine, C7 with methyl, and C3 with a 5-phenylisoxazole group. Key structural parameters include:
Table 1: Structural Identifiers of the Hybrid Compound
Property | Value |
---|---|
CAS Registry Number | 1142201-73-7 |
Molecular Formula | C₁₉H₁₃ClN₂O |
Exact Mass | 320.071 g/mol |
Key Substituents | 2-Cl, 7-CH₃ (quinoline); 5-Ph (isoxazole) |
Hybrid Bond | Quinoline-C3 ↔ Isoxazole-C3 |
Quinoline-isoxazole hybridization evolved from parallel advances in both heterocyclic systems:
Table 2: Key Synthetic Routes to Quinoline-Isoxazole Hybrids
Method | Conditions | Yield | Regioselectivity |
---|---|---|---|
1,3-Dipolar Cycloaddition | Cu(I)/Et₃N, toluene, 80°C | 60–75% | 3,5-Disubstituted isoxazole |
Vilsmeier–Haack Reaction | POCl₃/DMF, 0°C → reflux | 45–65% | C3-Formylation of quinoline |
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O | 70–85% | Biaryl linkage |
Sonogashira Coupling | Pd/Cu, Et₃N, THF | 50–68% | Alkyne tether |
This hybrid exemplifies multitarget-directed ligands (MTDLs), addressing limitations of single-target therapies:
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3